1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Description
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Properties
IUPAC Name |
[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN5O/c1-15-18(22)7-6-8-19(15)27-16(2)20(23-24-27)21(28)26-13-9-17(10-14-26)25-11-4-3-5-12-25/h6-8,17H,3-5,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKEJVFUFSUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone (CAS Number: 1326904-31-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.5 g/mol. The structure features a bipiperidine moiety linked to a triazole ring, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1326904-31-7 |
| Molecular Formula | C21H28FN5O |
| Molecular Weight | 385.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Research indicates that compounds with triazole moieties exhibit significant anticancer activities. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by disrupting cell cycle progression and activating apoptotic pathways .
Antimicrobial Activity
Preliminary evaluations suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other piperidine derivatives .
TRPV1 Antagonism
The compound has been identified as a potential antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), which plays a crucial role in pain perception and inflammatory responses. In a comparative study, it was found to exhibit high binding affinity and antagonistic activity against TRPV1 compared to standard reference compounds . This suggests its potential use in pain management therapies.
Case Study 1: Anticancer Efficacy
In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's pro-apoptotic effects.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
The biological activities of this compound are attributed to its structural components:
Anticancer Mechanism :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific kinases involved in cell proliferation.
Antimicrobial Mechanism :
- Disruption of bacterial cell wall integrity.
- Inhibition of nucleic acid synthesis.
TRPV1 Antagonism :
- Competitive inhibition at TRPV1 receptor sites leading to reduced pain signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
